2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that features a bromine atom, an ethyl group, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
The compound 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide is an active inhibitor of the putative LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and pathogenesis.
Mode of Action
The 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide interacts with its targets by binding to the active sites of the LuxR-type receptor and QscR. This binding inhibits the normal function of these receptors, disrupting the quorum sensing pathways in the bacteria .
Biochemical Pathways
The affected pathways are primarily those involved in quorum sensing, a form of bacterial communication. By inhibiting the LuxR-type receptor and QscR, the 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide disrupts these pathways, potentially affecting the bacteria’s ability to form biofilms, produce virulence factors, and resist antibiotics .
Result of Action
The molecular and cellular effects of 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzene-1-sulfonamide’s action are primarily its inhibitory effects on the LuxR-type receptor and QscR. This inhibition disrupts quorum sensing in the bacteria, potentially leading to reduced virulence and increased susceptibility to antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:
Formation of the Oxazepine Ring: The initial step involves the cyclization of a suitable precursor to form the oxazepine ring. This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: Bromination is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Sulfonamide Formation: The final step involves the reaction of the brominated oxazepine with a sulfonyl chloride to form the benzenesulfonamide moiety. This reaction is typically performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazepine ring and the benzenesulfonamide moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound and potentially leading to the formation of new functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or substituted amines.
Oxidation Products: Products may include sulfoxides or sulfones.
Reduction Products: Reduced forms of the oxazepine ring or the sulfonamide group.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can be used as an intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential biological activity.
Biology and Medicine
In medicinal chemistry, 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against various biological targets, making it a candidate for further pharmacological studies.
Industry
In the pharmaceutical industry, this compound could be used in the synthesis of active pharmaceutical ingredients (APIs) or as a building block for the development of new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide: Similar structure but with an acetamide group instead of a benzenesulfonamide.
2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide: Lacks the bromine atom.
Uniqueness
The presence of the bromine atom in 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide can significantly influence its reactivity and biological activity compared to similar compounds. Bromine atoms can enhance the compound’s ability to interact with biological targets through halogen bonding and can also affect its pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4S/c1-2-20-9-10-24-15-8-7-12(11-13(15)17(20)21)19-25(22,23)16-6-4-3-5-14(16)18/h3-8,11,19H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVDNTBGFOGDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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